Cas no 21539-55-9 (Methyl 3-(tert-butylamino)propanoate)

Methyl 3-(tert-butylamino)propanoate 化学的及び物理的性質
名前と識別子
-
- Methyl 3-(tert-butylamino)propanoate
- 3-(tert-butyldimethylsilyloxy)benzoic acid methyl ester
- 3-t-butyldimethylsilyloxybenzoic acid methyl ester
- ACMC-20mp2f
- AGN-PC-00EP8V
- Benzoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester
- CTK0F8625
- methyl 3-((tert-butyldimethylsilyl)oxy)benzoate
- methyl 3-(N-tert-butyl)aminopropion
- methyl 3-(t-butyldimethylsiloxy)benzoate
- methyl 3-(tert-butyldimethylsilyloxy)benzoate
- methyl m-(tert-butyldimethylsilyloxy)benzoate
- SCHEMBL420456
- Methyl 3-(N-tert-butyl)aminopropionate
- DTXSID801258822
- N-(1,1-Dimethylethyl)-I(2)-alanine methyl ester
- EN300-865999
- STL412087
- methyl N-tert-butyl-beta-alaninate
- 21539-55-9
- AKOS005188308
- DA-43254
-
- MDL: MFCD01475840
- インチ: InChI=1S/C8H17NO2/c1-8(2,3)9-6-5-7(10)11-4/h9H,5-6H2,1-4H3
- InChIKey: CIBNTQBXUHZSEB-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)NCCC(=O)OC
計算された属性
- せいみつぶんしりょう: 159.125928785g/mol
- どういたいしつりょう: 159.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 5
- 複雑さ: 127
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 38.3Ų
Methyl 3-(tert-butylamino)propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-865999-10.0g |
methyl 3-(tert-butylamino)propanoate |
21539-55-9 | 95.0% | 10.0g |
$1839.0 | 2025-03-21 | |
Enamine | EN300-865999-0.5g |
methyl 3-(tert-butylamino)propanoate |
21539-55-9 | 95.0% | 0.5g |
$410.0 | 2025-03-21 | |
Enamine | EN300-865999-2.5g |
methyl 3-(tert-butylamino)propanoate |
21539-55-9 | 95.0% | 2.5g |
$838.0 | 2025-03-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 026837-1g |
Methyl 3-(tert-butylamino)propanoate |
21539-55-9 | 1g |
4973CNY | 2021-05-07 | ||
Enamine | EN300-865999-10g |
methyl 3-(tert-butylamino)propanoate |
21539-55-9 | 10g |
$1839.0 | 2023-09-02 | ||
Enamine | EN300-865999-1g |
methyl 3-(tert-butylamino)propanoate |
21539-55-9 | 1g |
$428.0 | 2023-09-02 | ||
Enamine | EN300-865999-0.05g |
methyl 3-(tert-butylamino)propanoate |
21539-55-9 | 95.0% | 0.05g |
$359.0 | 2025-03-21 | |
Enamine | EN300-865999-0.25g |
methyl 3-(tert-butylamino)propanoate |
21539-55-9 | 95.0% | 0.25g |
$393.0 | 2025-03-21 | |
TRC | M013565-50mg |
Methyl 3-(tert-Butylamino)propanoate |
21539-55-9 | 50mg |
$ 100.00 | 2022-06-04 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 026837-1g |
Methyl 3-(tert-butylamino)propanoate |
21539-55-9 | 1g |
4973.0CNY | 2021-07-05 |
Methyl 3-(tert-butylamino)propanoate 関連文献
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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3. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
Methyl 3-(tert-butylamino)propanoateに関する追加情報
Methyl 3-(tert-butylamino)propanoate: A Comprehensive Overview
Methyl 3-(tert-butylamino)propanoate is a chemical compound with the CAS registry number 21539-55-9. It belongs to the class of organic compounds known as esters, specifically featuring a methyl group and a tert-butylamino functional group. This compound has garnered significant attention in recent years due to its potential applications in pharmaceuticals, biotechnology, and chemical synthesis.
The structure of Methyl 3-(tert-butylamino)propanoate comprises a methyl ester moiety attached to a propane backbone, with a tert-butylamino group at the third carbon position. This unique combination of functional groups renders the compound highly versatile and valuable in various scientific and industrial contexts.
In the realm of chemical synthesis, Methyl 3-(tert-butylamino)propanoate serves as a valuable intermediate for the preparation of more complex molecules. Its tert-butylamino group provides steric protection, making it an ideal candidate for use in peptide synthesis and other reactions where spatial hindrance is desirable. Furthermore, its methyl ester functionality can be readily modified through hydrolysis or other transformations to yield diverse products.
Recent studies have highlighted the potential of Methyl 3-(tert-butylamino)propanoate in the field of drug delivery systems. The compound's amino group can be functionalized to enhance solubility, stability, and bioavailability of therapeutic agents. For instance, it has been explored as a precursor for designing biodegradable polymers that can encapsulate drugs and release them in a controlled manner.
Another promising application of Methyl 3-(tert-butylamino)propanoate lies in its role as a building block for bioactive molecules. The tert-butyl group imparted by the compound offers excellent hydrophobicity, which is advantageous in creating drugs with improved pharmacokinetics. Researchers have utilized this compound to synthesize analogs of natural products, such as alkaloids and lipopeptides, which exhibit potent biological activities.
Advances in analytical techniques have enabled a deeper understanding of the properties of Methyl 3-(tert-butylamino)propanoate. For instance, spectroscopic methods like NMR and IR have been employed to elucidate its structure and confirm its purity. Additionally, chromatographic techniques such as HPLC have proven invaluable in quantifying the compound in various matrices.
Recent investigations have also focused on the environmental impact of Methyl 3-(tert-butylamino)propanoate. Studies have explored its biodegradability and toxicity profile to assess its suitability for large-scale applications. These findings underscore the importance of considering ecological factors in the development and deployment of chemical compounds.
In conclusion, Methyl 3-(tert-butylamino)propanoate stands out as a multifaceted compound with extensive potential in pharmaceuticals, biotechnology, and beyond. Its unique structural features and versatile reactivity make it an invaluable tool for scientists and researchers. As research continues to uncover new applications and properties of this compound, its role in advancing the frontiers of science and medicine is set to grow even further.
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